molecular formula C28H29F2N5O2 B2789699 CSN5i-3

CSN5i-3

Cat. No.: B2789699
M. Wt: 505.6 g/mol
InChI Key: ANNKHJQLDMGQFM-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CSN5i-3 is a potent, selective, and orally available inhibitor of the COP9 signalosome subunit 5 (CSN5/Jab1), a catalytic component of the COP9 signalosome complex. CSN5 regulates the deneddylation (removal of NEDD8) of cullin-RING ubiquitin ligases (CRLs), which are critical for substrate recognition and ubiquitination in proteasomal degradation . By inhibiting CSN5, this compound traps CRLs in their neddylated state, leading to destabilization of substrate recognition modules (SRMs) and inactivation of specific CRL complexes. This mechanism induces apoptosis, cell cycle arrest (G2/M phase), and DNA re-replication in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CSN5i-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain.

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of small molecule inhibitors. This includes large-scale chemical synthesis, purification, and quality control to ensure the compound’s purity and efficacy. The production process is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

CSN5i-3 primarily undergoes inhibition reactions, specifically targeting the deneddylation process of cullin-RING E3 ubiquitin ligases. This inhibition leads to the accumulation of neddylated cullins, which in turn affects the degradation of substrate proteins .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving this compound include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yield and purity .

Major Products Formed

The major product formed from the reactions involving this compound is the neddylated cullin-RING E3 ubiquitin ligase complex. This complex is crucial for the regulation of protein degradation pathways within the cell .

Scientific Research Applications

Cancer Research

CSN5i-3 has demonstrated significant antitumor activity across various cancer types:

  • Prostate Cancer : Inhibition of CSN5 with this compound has shown potent effects in reducing tumor growth both in vitro and in vivo. It synergizes with PARP inhibitors, enhancing their efficacy against prostate cancer cells .
  • Lymphoma : The compound has been effective in inhibiting the growth of lymphoma cell xenografts in animal models, showcasing its potential as a therapeutic agent .

Vascular Biology

The effects of this compound on endothelial cells have been extensively studied:

  • Endothelial Barrier Disruption : Research indicates that this compound treatment leads to a dose-dependent decrease in endothelial barrier resistance, primarily through Rho/ROCK signaling pathways. This has implications for understanding vascular permeability in inflammatory conditions .
  • Macromolecule Leakage : In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound increases macromolecular passage across endothelial barriers, suggesting its role in vascular diseases .

Case Study 1: Prostate Cancer Cell Lines

In a study involving various prostate cancer cell lines, this compound was administered at different concentrations to assess its impact on cell viability and proliferation. Results indicated a significant reduction in cell growth, particularly in AR-positive cell lines, highlighting its potential as a targeted therapy for advanced prostate cancer .

Case Study 2: Endothelial Cell Function

A detailed examination of HUVECs treated with this compound revealed that the compound induced stress fiber formation and altered cell morphology due to increased RhoB activity. This study utilized electrical cell-substrate impedance sensing (ECIS) to quantify changes in barrier function over time, demonstrating the compound's capacity to modulate endothelial integrity under inflammatory conditions .

Mechanism of Action

CSN5i-3 exerts its effects by inhibiting the deneddylation activity of the COP9 signalosome. This inhibition traps cullin-RING E3 ubiquitin ligases in their neddylated state, leading to the inactivation of a subset of these ligases. The inactivation results in the degradation of their substrate recognition modules, thereby affecting the stability and turnover of various proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Key Pharmacological Properties :

  • IC50 : 5.8 nM for CSN5-mediated Cul1 deneddylation .
  • Oral Bioavailability : Demonstrated in preclinical models .
  • Antitumor Activity: Suppresses xenograft tumor growth and synergizes with PARP inhibitors .

Mechanism of Action and Selectivity

Compound Target/Pathway Mechanism of Action Selectivity/Key Features
CSN5i-3 CSN5 (JAMM protease) Inhibits CSN5-mediated deneddylation, trapping CRLs in neddylated state; induces SRM degradation. Selective for CSN5 over other JAMM proteases (e.g., Rpn11) due to binding in CSN5-CSN6 heterodimer .
MLN4924 (Pevonedistat) NEDD8-activating enzyme (NAE) Blocks CRL neddylation, preventing activation of all CRLs. Broad CRL inhibition; in Phase II trials for hematologic malignancies .
Curcumin CSN5 Natural compound inhibiting CSN5 via non-competitive binding; reduces Jab1/CSN5 levels. Low specificity; multiple off-target effects (e.g., NF-κB, ROS modulation) .
Doxycycline CSN5 Indirect inhibition via antimicrobial activity; weak deneddylase suppression. Limited potency; repurposed for cancer studies but not optimized .

Critical Insights :

  • This compound and MLN4924 both disrupt CRL activity but at different nodes: this compound prevents deneddylation (post-activation), while MLN4924 blocks neddylation (pre-activation). This distinction impacts their therapeutic profiles. MLN4924 broadly inactivates CRLs, whereas this compound selectively destabilizes subsets of CRLs (e.g., CRL4DTL-SETD8), leading to DNA re-replication and apoptosis .
  • Curcumin lacks the specificity of this compound, limiting its clinical utility despite shared targets .

Pharmacological and Clinical Profiles

Compound IC50/EC50 Oral Availability Key Preclinical Findings Clinical Status
This compound 5.8 nM (CSN5) Yes - Induces apoptosis via cleaved PARP/caspase-3 .
- Synergizes with PARP/ATR inhibitors .
Preclinical
MLN4924 ~4.7 nM (NAE) No - Broad CRL inactivation; induces cell cycle arrest.
- Hematologic toxicity in trials.
Phase II
Curcumin >10 µM (CSN5) Low - Reduces tumor growth in vitro; poor pharmacokinetics. Preclinical/Supplement
Doxycycline Not reported Yes - Weak antitumor activity; repurposed for CSN5 inhibition. Approved (non-cancer)

Synergistic Effects :

  • This compound synergizes with ATR inhibitors (e.g., BAY-1895344) by exacerbating DNA damage and with PARP inhibitors in prostate cancer models .

Structural and Functional Advantages of this compound

  • Binding Specificity: Co-crystallization studies reveal that this compound occupies the substrate-binding groove of CSN5, forming hydrogen bonds with Thr154 and Asn158 in the CSN5-CSN6 heterodimer. This interaction is absent in monomeric CSN5 or other JAMM proteases like Rpn11, explaining its selectivity .

Research Findings and Implications

Antitumor Mechanisms

  • Cell Cycle Arrest : this compound induces G2/M arrest by degrading FBXO5, activating APC/CCDH1, and destabilizing GMNN/CDT1, leading to DNA re-replication .
  • Apoptosis : Upregulates p53 and cleaves caspase-3/PARP in prostate and breast cancer models .
  • EMT Modulation : Suppresses epithelial-mesenchymal transition (EMT) markers in PC3 cells, reducing metastasis .

Limitations and Challenges

  • Resistance : CRISPR screens identify FBXO5, SETD8, and DTL as genetic modifiers of sensitivity, suggesting combinatorial targeting to mitigate resistance .

Biological Activity

CSN5i-3 is a selective inhibitor of the COP9 signalosome (CSN), particularly targeting the CSN5 subunit. This compound has garnered attention due to its diverse biological activities, particularly in cancer treatment and vascular biology. The following sections will explore its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

This compound functions by inhibiting the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs). This inhibition traps CRLs in their neddylated state, leading to the inactivation of specific CRLs and promoting the degradation of their substrate receptor modules (SRMs) . The compound has an IC50 value of approximately 5.8 nM, indicating its potency in inhibiting CSN5 activity .

Effects on Endothelial Cells

Research indicates that this compound significantly disrupts endothelial barrier function, which is crucial for maintaining vascular integrity. Key findings include:

  • Endothelial Barrier Disruption : Treatment with this compound resulted in increased macromolecule leakage in both in vitro and in vivo models. This effect was linked to the activation of RhoGTPases, particularly RhoB, which plays a vital role in cell contraction and barrier integrity .
  • Inflammatory Signaling : The compound also activates the NF-κB signaling pathway, leading to increased expression of adhesion molecules such as ICAM-1. This promotes neutrophil adhesion to endothelial cells, further contributing to inflammation .
  • Caspase Activity : While initial exposure to this compound did not induce apoptosis (as measured by caspase-3/7 activity), prolonged treatment (24 hours) led to increased apoptotic signals, suggesting a delayed cytotoxic effect .

Table 1: Summary of Effects on Endothelial Cells

Parameter Observation
Macromolecule LeakageIncreased with this compound treatment
RhoGTPase ActivationPrimarily RhoB
NF-κB ActivationIncreased ICAM-1 expression
Apoptosis (Caspase-3/7)Delayed increase after 24 hours

Effects on Cancer Cells

This compound exhibits differential cytotoxic effects across various cancer cell lines:

  • Cell Viability : In certain tumor cell lines, such as THP-1 and HCT116, this compound demonstrated significant cytotoxicity (maximal effects ≤−95%). In contrast, other lines like NCI-H2030 showed only cytostatic effects (approximately −50% viability) .
  • Xenograft Models : In vivo studies using human xenografts have shown that this compound can effectively suppress tumor growth, indicating its potential as an anti-cancer agent .

Table 2: Differential Effects on Cancer Cell Lines

Cell Line Effect Maximal Effect (%)
THP-1Cytotoxic≤−95%
HCT116Cytotoxic≤−95%
NCI-H2030Cytostatic~−50%
A2780 (Ovarian)S-phase arrestNot specified

Case Studies and Research Findings

  • Endothelial Function Study : A study demonstrated that this compound treatment led to significant changes in endothelial barrier function as measured by electrical cell-substrate impedance sensing (ECIS). Initial increases in barrier resistance were followed by a marked decrease over time, emphasizing the compound's disruptive effects on endothelial integrity .
  • Cancer Treatment Insights : Research highlighted that this compound could inhibit the growth of prostate cancer cells by downregulating critical survival pathways associated with CRL activity. This suggests its potential role as a therapeutic agent in cancers characterized by aberrant CRL functioning .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which CSN5i-3 inhibits CSN5 activity in cellular models?

this compound selectively inhibits the deneddylation activity of the COP9 signalosome (CSN) by targeting the CSN5/Jab1 subunit, which possesses intrinsic metalloprotease activity. It achieves this by blocking the removal of NEDD8 from cullin proteins (e.g., Cul1-4), thereby maintaining CRL (Cullin-RING ligase) complexes in a hyperactivated state. This leads to ubiquitination and degradation of CRL substrates, ultimately destabilizing cellular processes like DNA repair and apoptosis regulation. The IC50 for CSN5 inhibition is 5.8 nM .

Q. What experimental concentrations and exposure times are recommended for in vitro studies using this compound?

In vitro studies typically use this compound at concentrations ranging from 1–4 μM. For example, 4 μM this compound induces significant RhoA/B/C downregulation and disrupts F-actin/VE-cadherin networks in endothelial cells after 24 hours . Pre-treatment for 20 hours followed by co-treatment with other inhibitors (e.g., MLN4924) is also documented to study CRL dynamics .

Q. How does this compound affect CRL (Cullin-RING ligase) activity in cancer models?

this compound stabilizes neddylated cullins, which hyperactivates CRLs and promotes autoubiquitination of their substrate adapters (e.g., VprBP). This leads to proteasomal degradation of CRL components, effectively inactivating a subset of CRLs and triggering apoptosis in cancer cells. In vivo, this mechanism suppresses xenograft tumor growth .

Advanced Research Questions

Q. How can researchers resolve contradictory data when combining this compound with other inhibitors (e.g., MLN4924)?

Co-treatment with this compound and MLN4924 (a NEDD8-activating enzyme inhibitor) may produce paradoxical effects due to overlapping but distinct mechanisms. For example, this compound sustains CRL activity by preventing deneddylation, while MLN4924 blocks neddylation. To address contradictions, employ time-course experiments and parallel assays (e.g., Western blotting for neddylated cullins, Rhotekin pulldowns for RhoA activity) to dissect temporal and dose-dependent interactions .

Q. What methodologies ensure the specificity of this compound in targeting CSN5 over related JAMM proteases (e.g., Rpn11)?

Computational approaches like molecular dynamics (MD) simulations reveal that this compound binds selectively to CSN5 via hydrogen bonding with Thr154 and coordination with Zn²⁺ in the catalytic pocket. Experimental validation using competitive binding assays (e.g., with capzimin for Rpn11) and structural analysis (e.g., cryo-EM of CSN5-CSN6 complexes) further confirm selectivity .

Q. How should researchers interpret concentration-dependent effects of this compound on cytoskeletal integrity (e.g., F-actin disruption)?

High concentrations (4 μM) of this compound induce Rho/ROCK pathway inhibition, leading to loss of F-actin stress fibers and VE-cadherin junctions. Use quantitative immunofluorescence and Rhotekin pulldown assays to correlate RhoA activity with morphological changes. Normalize data to untreated controls and include GAPDH as a loading control in Western blots .

Q. What strategies optimize in vivo dosing of this compound for antitumor efficacy while minimizing off-target effects?

Pharmacokinetic (PK) studies in murine models show that oral administration achieves sustained plasma concentrations. Monitor tumor volume, apoptosis markers (e.g., cleaved caspase-3), and neddylation status of cullins in excised tissues. Adjust dosing intervals based on half-life data and toxicity profiles (e.g., liver enzyme assays) .

Q. Methodological Guidelines

  • Experimental Design : Include dose-response curves (1–10 μM) and time-course analyses to capture dynamic CRL effects. Use genetic controls (e.g., CSN5-knockout cells) to validate on-target activity .
  • Data Interpretation : Address variability in CRL substrate degradation by profiling ubiquitination patterns via proteomics. Cross-validate findings with orthogonal assays (e.g., cycloheximide chase for protein turnover) .
  • Troubleshooting : If this compound fails to inhibit deneddylation, verify batch purity (HPLC/LC-MS) and test activity in cell-free systems (e.g., recombinant CSN5 assays) .

Properties

IUPAC Name

5-(difluoromethyl)-N-[4-[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNKHJQLDMGQFM-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)[C@H]3[C@H](CCCC4=CN=CN34)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.